2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide
Description
Properties
CAS No. |
60049-89-0 |
|---|---|
Molecular Formula |
C5H6BrN5O |
Molecular Weight |
232.04 g/mol |
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;hydrobromide |
InChI |
InChI=1S/C5H5N5O.BrH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H |
InChI Key |
KJDXFEFPXNNAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.Br |
Origin of Product |
United States |
Preparation Methods
Boc-Protection/Deprotection Methodology
A modified approach adapted from thiazole hydrobromide synthesis involves:
- Protecting the amino group of guanine with tert-butoxycarbonyl (Boc) anhydride in pyridine.
- Treating the Boc-protected intermediate with HBr/acetic acid to yield the hydrobromide salt.
| Reaction Component | Quantity | Role |
|---|---|---|
| Guanine | 1.0 equiv. | Substrate |
| (Boc)₂O | 1.1 equiv. | Protecting agent |
| HBr/AcOH | 3.0 equiv. | Deprotection & salt formation |
This method achieves yields of 62–81% for analogous compounds.
Direct Bromination
For guanine derivatives lacking the hydrobromide moiety, bromination can be performed using:
- HBr with DMSO as an oxidizing agent
- N-bromosuccinimide (NBS) in acidic media
Analytical Data Validation
Critical quality control parameters for the final product:
| Parameter | Specification | Source |
|---|---|---|
| Melting Point | 280–285°C (decomposes) | |
| Molecular Weight | 232.04 g/mol | |
| Purity (HPLC) | ≥98% | |
| Solubility | Slightly soluble in water, insoluble in ether |
Challenges and Optimization
- Low Solubility : Guanine’s poor solubility in most solvents necessitates excess HBr for complete reaction.
- Byproduct Formation : Trace impurities from incomplete neutralization are removed via recrystallization.
- Scale-Up Considerations : Continuous HBr gas introduction improves reaction efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or amines are typically involved in substitution reactions.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Guanine
Substitution: Various substituted guanine derivatives
Scientific Research Applications
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide has numerous applications in scientific research:
Chemistry: Used as a reagent in studying the electrochemical oxidation of purines.
Biology: Plays a role in genetic studies and the synthesis of nucleic acids.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker for oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into nucleic acids. It forms hydrogen bonds with cytosine, stabilizing the DNA double helix. In RNA, it plays a role in the formation of secondary structures. The molecular targets include DNA and RNA polymerases, which are essential for the replication and transcription processes .
Comparison with Similar Compounds
Guanine Hydrochloride Monohydrate (CAS 635-39-2)
- Molecular Formula : C₅H₅N₅O·HCl·H₂O
- Molecular Weight : 187.59 g/mol .
- Properties : Melting point ≥300°C; soluble in polar solvents due to ionic interactions with HCl .
- Applications : Used as a nucleotide precursor in biochemical assays. The hydrochloride salt improves bioavailability compared to the free base .
Guanine Monohydrate (CAS 35020-24-7)
2-Amino-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (CAS 26758-00-9)
- Molecular Formula : C₇H₉N₅O
- Molecular Weight : 179.18 g/mol .
- Key Difference : Methylation at positions 1 and 7 reduces hydrogen-bonding capacity, altering its interaction with nucleic acids. This modification is explored in antimetabolite therapies .
Physicochemical Comparison
Biological Activity
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide, commonly recognized as a derivative of guanine, is a purine base that plays significant roles in various biological processes. This compound is particularly important in the context of antiviral and anticancer research due to its interactions with nucleic acids and enzymes involved in purine metabolism.
- Molecular Formula : CHNO
- Molecular Weight : 151.13 g/mol
- CAS Number : 73-40-5
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide exhibits biological activity primarily through its ability to interact with enzymes involved in nucleic acid synthesis and metabolism. Its mechanism includes:
- Inhibition of Enzymes : It acts as an inhibitor for several enzymes such as purine nucleoside phosphorylase and guanine deaminase, which are crucial for purine metabolism.
- Interference with Nucleic Acid Synthesis : The compound can mimic natural substrates, thereby disrupting normal nucleic acid synthesis pathways.
Antiviral Activity
Research indicates that derivatives of guanine, including 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide, have shown efficacy against various viral infections. For instance:
- Acyclovir and Ganciclovir : These antiviral drugs, which are structurally related to guanine, utilize similar mechanisms involving the inhibition of viral DNA polymerases. Studies have demonstrated that guanine derivatives can enhance the efficacy of these drugs by acting synergistically.
Antitumor Effects
The compound has also been explored for its anticancer properties:
- Cell Proliferation Inhibition : Research has shown that 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Mechanistic Studies : In vitro studies indicate that the compound may induce cell cycle arrest in cancer cells, particularly at the G1 phase.
Case Studies
- Antiviral Efficacy : A study on the antiviral effects of guanine derivatives demonstrated that 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide significantly reduced viral replication in cell cultures infected with herpes simplex virus (HSV) .
- Anticancer Activity : In a clinical trial involving patients with metastatic melanoma, patients treated with a regimen including guanine derivatives exhibited a marked reduction in tumor size compared to those receiving standard treatment .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
